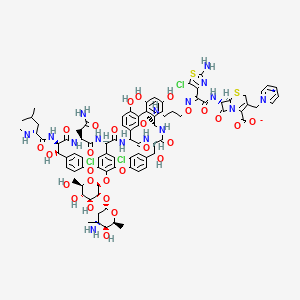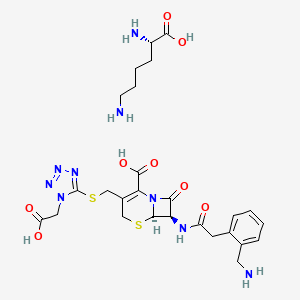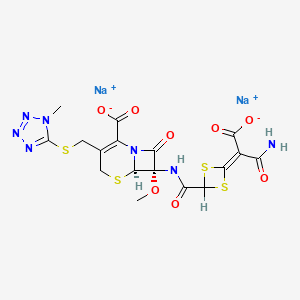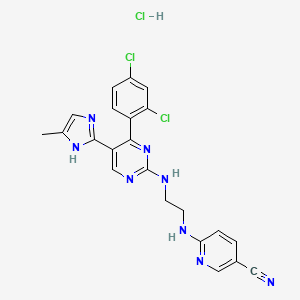
CHIR-99021 HCl
Übersicht
Beschreibung
CHIR-99021, also known as CT-99021, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) and GSK-3α with IC 50 values of 6.7 and 10 nM, respectively . This small compound has been shown to have >500-fold selectivity for GSK-3 when tested against 20 different protein kinases .
Molecular Structure Analysis
The molecular formula of CHIR-99021 HCl is C22H18Cl2N8.HCl . Its molecular weight is 501.8 g/mol .Chemical Reactions Analysis
CHIR-99021 HCl is a potent and selective inhibitor of GSK-3α/β, with IC50 values of 10 nM and 6.7 nM respectively . It demonstrates remarkable selectivity for GSK-3, with over 500-fold selectivity over CDC2, ERK2, and other protein kinases .Physical And Chemical Properties Analysis
CHIR-99021 HCl is supplied as a lyophilized powder . For a 10 mM stock, 5 mg of powder can be reconstituted in 1.07 ml of DMSO . The chemical is stable for 24 months in lyophilized form .Wissenschaftliche Forschungsanwendungen
Stem Cell Research and Regenerative Medicine
Summary of Application
CHIR-99021 is a potent and versatile tool in the world of stem cell biology and regenerative medicine. It acts as a selective inhibitor of glycogen synthase kinase 3 (GSK-3) with a high affinity for GSK-3β . It is frequently used in stem cell research and regenerative medicine to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by enhancing the Wnt/β-catenin signaling pathway .
Methods of Application
The mechanism of action of CHIR-99021 involves inhibiting GSK-3 activity. By inhibiting GSK-3, CHIR 99021 disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signalling pathway .
Results or Outcomes
The use of CHIR-99021 in stem cell research has shown to promote the self-renewal and pluripotency of ESCs and iPSCs .
Mitochondrial Remodelling
Summary of Application
CHIR-99021 regulates mitochondrial remodelling via β-catenin signalling and miRNA expression during endodermal differentiation .
Methods of Application
CHIR-99021 promotes mitochondrial biogenesis, the expression of PGC-1α (also known as PPARGC1A), TFAM and NRF1 (also known as NFE2L1), oxidative phosphorylation capacities, and the production of reactive oxygen species in human definitive endodermal progenitor cells (hEPCs) .
Results or Outcomes
Blocking mitochondrial dynamics using siRNA targeting DRP1 (also known as DNM1L) impaired definitive endodermal differentiation. Downregulation of β-catenin (CTNNB1) expression weakened the effect of CHIR-99021 on the induction of mitochondrial remodelling and the expression of transcription factors for mitochondrial biogenesis .
Diabetes Research
Summary of Application
CHIR-99021 has been shown to increase beta cell replication 2-3-fold, making this an important compound when studying type 1 and type 2 diabetes .
Methods of Application
The specific methods of application in diabetes research are not detailed in the source, but it is likely that CHIR-99021 is administered to isolated rat islets to study its effects .
Results or Outcomes
Treating isolated rat islets with CHIR-99021 can increase beta cell replication 2-3-fold .
Regulation of Multiple Signaling Pathways
Summary of Application
CHIR-99021 has been shown to regulate multiple signaling pathways, including Wnt/β-catenin, TGF-β, Nodal, and MAPK, as well as the expression of epigenetic regulatory genes such as Dnmt3l .
Methods of Application
The specific methods of application in this research are not detailed in the source, but it is likely that CHIR-99021 is administered to cells to study its effects on these signaling pathways .
Results or Outcomes
The use of CHIR-99021 in this context can promote the proliferation and differentiation of DN3 thymocytes in the absence of pre-TCR signaling, Notch1 signaling, or CXCL12 . However, higher concentrations of CHIR99021 (10 μM rather than 1 μM or 3 μM) may selectively inhibit differentiation by activating the IL-7 signaling pathway .
Neuropsychopharmacology
Summary of Application
CHIR-99021 has been used in neuropsychopharmacology research .
Methods of Application
The specific methods of application in neuropsychopharmacology research are not detailed in the source .
Results or Outcomes
The specific results or outcomes of using CHIR-99021 in neuropsychopharmacology research are not detailed in the source .
Activation of Glycogen Synthase
Summary of Application
CHIR-99021 has been shown to induce the activation of glycogen synthase (GS) in insulin receptor-expressing CHO-IR cells .
Methods of Application
The specific methods of application in this research are not detailed in the source .
Results or Outcomes
The specific results or outcomes of using CHIR-99021 in this context are not detailed in the source .
Autophagy
Summary of Application
CHIR-99021 is a potent pharmacological activator of the Wnt/beta-catenin signaling pathway. It has been shown to significantly rescue light-induced autophagy and enhance the expression of GR, RORα, and autophagy-related proteins .
Results or Outcomes
The use of CHIR-99021 in this context can significantly rescue light-induced autophagy and enhance the expression of GR, RORα, and autophagy-related proteins .
Safety And Hazards
Zukünftige Richtungen
CHIR-99021 is frequently used in stem cell research and regenerative medicine to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by enhancing the Wnt/β-catenin signaling pathway . This activation facilitates the derivation of high-quality, undifferentiated cell populations . It has been used in studies for osteogenesis and cerebral organoid development .
Eigenschaften
IUPAC Name |
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N8.ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDMKUZHIGAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CHIR-99021 HCl | |
CAS RN |
1797989-42-4 | |
| Record name | Laduviglusib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797989424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LADUVIGLUSIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AW8G37ZX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



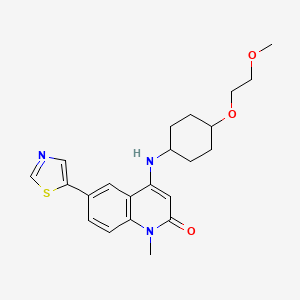

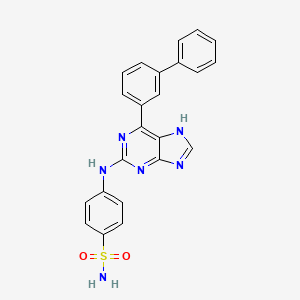
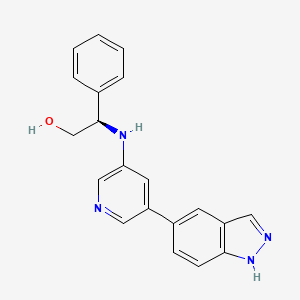
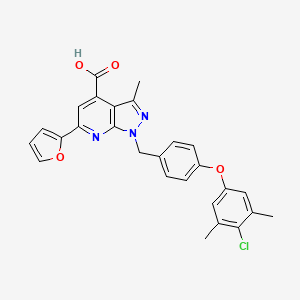
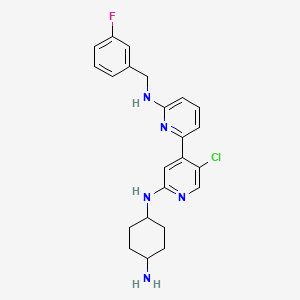
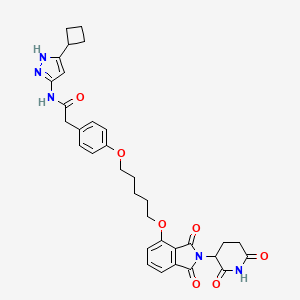
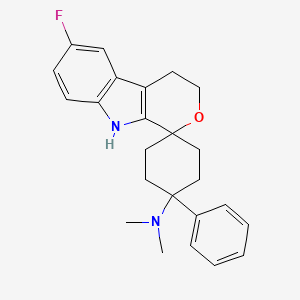
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)
